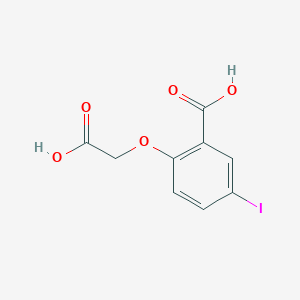

2-(Carboxymethoxy)-5-iodobenzoic acid

Description

Properties

Molecular Formula |

C9H7IO5 |

|---|---|

Molecular Weight |

322.05 g/mol |

IUPAC Name |

2-(carboxymethoxy)-5-iodobenzoic acid |

InChI |

InChI=1S/C9H7IO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

InChI Key |

XZJUDXCKTGRAQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)OCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-(Carboxymethoxy)-5-iodobenzoic acid to other benzoic acid derivatives are summarized below. Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Electron-Withdrawing Groups: The iodine atom in this compound increases acidity compared to non-halogenated analogs (e.g., H₂cma) . Ester vs. Acid Functionality: Replacing the carboxymethoxy group with an acetyloxy group (as in 2-(Acetyloxy)-5-iodobenzoic acid) reduces solubility in polar solvents due to decreased hydrogen-bonding capacity .

Biological and Chemical Reactivity: Coordination Chemistry: The carboxymethoxy group in this compound facilitates chelation with metals like nickel, forming stable complexes . In contrast, 2-Chloro-5-iodobenzoic acid lacks such coordinating ability, limiting its use in metallodrug design .

Applications :

- Pharmaceutical Intermediates : 2-Chloro-5-iodobenzoic acid is used in synthesizing antihypertensive agents, whereas this compound is explored for radiopharmaceuticals due to iodine’s isotopic properties .

- Material Science : The carboxymethoxy group enhances thermal stability in coordination polymers compared to acetyloxy analogs .

Research Findings and Data

Table 2: Physicochemical Properties

Table 3: Stability and Reactivity

Preparation Methods

The introduction of the carboxymethoxy (-OCH₂COOH) group at C2 necessitates protection-deprotection strategies. A two-step protocol involves:

-

Methoxylation : Treating 2-amino-5-iodobenzoic acid with methyl chloroacetate in the presence of K₂CO₃ yields the methyl carboxymethoxy intermediate .

-

Saponification : Hydrolysis under alkaline conditions (NaOH/ethanol, 70–80°C) converts the ester to the free carboxylic acid, achieving 95% yield and 98.9% purity .

Critical parameters include reaction time (2–4 hours) and stoichiometric control to minimize di-alkylation byproducts. Patent CN104086361A reports optimal results with a 1:1.2 molar ratio of starting material to methyl chloroacetate .

Sandmeyer Reaction for Functional Group Interconversion

The Sandmeyer reaction enables the conversion of amino groups to chloro or iodo substituents. In the synthesis of 2-chloro-5-iodobenzoic acid (a structural analog), diazotization of 2-amino-5-iodobenzoate with NaNO₂/HCl at 0–5°C, followed by treatment with CuCl, affords the chloro derivative in 92% yield . Adapting this protocol for carboxymethoxy installation requires replacing the chloro precursor with a methoxy group, though literature on this modification remains sparse.

Hydrolysis and Purification Optimization

Final hydrolysis of ester intermediates to carboxylic acids is achieved using NaOH in ethanol/water (70–80°C, 3 hours), followed by acidification to pH 1–2 with HCl . Crystallization from aqueous ethanol enhances purity to >98%, while decolorizing agents (activated carbon) remove residual impurities .

Table 1: Comparative Yields of Key Synthetic Steps

Analytical Characterization and Quality Control

Advanced spectroscopic techniques validate structural integrity:

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 4.72 (s, 2H, OCH₂), 13.1 (br s, 2H, COOH) .

-

HPLC : Retention time 6.8 min (C18 column, 0.1% H₃PO₄/ACN gradient) .

Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, confirming thermal stability for storage and handling .

Q & A

Q. What are the recommended synthetic routes for 2-(Carboxymethoxy)-5-iodobenzoic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves iodination of precursor benzoic acid derivatives. For example, nucleophilic substitution of a halogen atom (e.g., chlorine or bromine) with iodine using reagents like sodium iodide (NaI) in the presence of a copper catalyst. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

- Stoichiometry : Excess NaI (1.5–2 equivalents) ensures complete substitution.

- Reaction Time : 12–24 hours under reflux conditions for optimal conversion.

Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies protons near the carboxymethoxy group (δ 3.8–4.2 ppm for methoxy protons; δ 12–13 ppm for carboxylic acid protons).

- ¹³C NMR : Peaks at δ 170–175 ppm confirm carbonyl groups (carboxylic acid and ester).

- IR Spectroscopy : Strong absorbance near 1700 cm⁻¹ (C=O stretching).

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matches the molecular weight (e.g., 336 g/mol for C₉H₇IO₆).

- Elemental Analysis : Validates iodine content (~37.7% by mass) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and collect using absorbent materials .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands enhances reactivity.

- Solvent : Use DMF or THF for solubility and stability.

- Steric Effects : The carboxymethoxy group may hinder coupling at the ortho position, favoring para-substituted products.

Monitor reaction progress via TLC and optimize equivalents of boronic acid partners (1.2–1.5 equivalents) .

Q. What are the common sources of data contradiction in stability studies of this compound, and how can they be resolved?

- Methodological Answer : Contradictions arise from:

- Moisture Sensitivity : Hydrolysis of the ester group under humid conditions.

- Light Exposure : UV-induced degradation of the iodine-carbon bond.

Mitigation strategies: - Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks).

- Analytical Consistency : Use standardized HPLC methods (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify degradation products .

Q. How can regioisomeric impurities be controlled during the synthesis of iodinated benzoic acid derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.